molecular formula C29H23N3O3S B12021652 N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12021652
M. Wt: 493.6 g/mol
InChI Key: STOYBXMAUATXFJ-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Synthesis of the Quinazolinone Moiety: This involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step can be performed via electrophilic aromatic substitution.

    Formation of the Final Compound: The final step involves the coupling of the biphenyl and quinazolinone intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting it to a dihydroquinazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the quinazolinone moiety may yield dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The quinazolinone moiety is particularly known for its biological activity.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Quinazolinone derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl and quinazolinone moieties may play key roles in binding to the target molecules, while the methoxyphenyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-2-yl)-2-{[3-(4-hydroxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H23N3O3S/c1-35-22-17-15-21(16-18-22)32-28(34)24-12-6-8-14-26(24)31-29(32)36-19-27(33)30-25-13-7-5-11-23(25)20-9-3-2-4-10-20/h2-18H,19H2,1H3,(H,30,33)

InChI Key

STOYBXMAUATXFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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